REACTION_SMILES
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[CH3:14][OH:15].[CH3:1][C:2](=[O:3])[Cl:4].[CH3:5][c:6]1[cH:7][cH:8][c:9]([C:11](=[O:12])[OH:13])[s:10]1>>[CH3:1][O:12][C:11]([c:9]1[cH:8][cH:7][c:6]([CH3:5])[s:10]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)O)s1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |